2-amino-3-bromo-6,7-dichloro-9H-fluoren-9-one
Description
2-Amino-3-bromo-6,7-dichloro-9H-fluoren-9-one (Molecular Formula: C₁₃H₆BrCl₂NO; MW: 319.02 g/mol) is a halogenated fluorenone derivative distinguished by its unique substitution pattern. The amino group at position 2, bromine at position 3, and chlorine atoms at positions 6 and 7 confer distinct electronic and steric properties, making it a candidate for antimicrobial research and organic synthesis . Its reactivity is influenced by the electron-withdrawing halogens and the nucleophilic amino group, enabling diverse interactions with biological targets and participation in cross-coupling reactions .
Properties
CAS No. |
91693-17-3 |
|---|---|
Molecular Formula |
C13H6BrCl2NO |
Molecular Weight |
343.00 g/mol |
IUPAC Name |
2-amino-3-bromo-6,7-dichlorofluoren-9-one |
InChI |
InChI=1S/C13H6BrCl2NO/c14-9-1-5-6-2-10(15)11(16)3-7(6)13(18)8(5)4-12(9)17/h1-4H,17H2 |
InChI Key |
BIUWNQUPZDQSDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1N)Br)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-bromo-6,7-dichloro-9H-fluoren-9-one typically involves multi-step organic reactions. One common method includes the bromination of 2-amino-6,7-dichlorofluorenone, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors to ensure consistency and purity. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-bromo-6,7-dichloro-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amino or bromo groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of substituted fluorenones.
Scientific Research Applications
2-amino-3-bromo-6,7-dichloro-9H-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-amino-3-bromo-6,7-dichloro-9H-fluoren-9-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, influencing biochemical pathways and cellular processes. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents | Molecular Formula | MW (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | 2-NH₂, 3-Br, 6,7-Cl | C₁₃H₆BrCl₂NO | 319.02 | High halogen density, moderate polarity |
| 3-Bromo-6-Chloro-9H-Fluorenone | 3-Br, 6-Cl | C₁₃H₆BrClO | 283.54 | Low polarity, limited bioactivity |
| 7-Amino-2,4-Dichloro-9H-Fluorenone | 7-NH₂, 2,4-Cl | C₁₃H₇Cl₂NO | 272.11 | Planar structure, moderate solubility |
| 4-Acetylamino-2,7-Dichloro-9H-Fluorenone | 4-NHCOCH₃, 2,7-Cl | C₁₅H₉Cl₂NO₂ | 306.14 | Enhanced metabolic stability |
Biological Activity
2-Amino-3-bromo-6,7-dichloro-9H-fluoren-9-one is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential applications in antimicrobial and anticancer therapies.
- Molecular Formula : C13H8BrCl2N
- Molecular Weight : 319.02 g/mol
- CAS Number : 91693-17-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound is believed to inhibit key enzymes involved in cellular processes, particularly those related to cancer cell proliferation and microbial growth.
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have shown effectiveness in inhibiting DHFR, an enzyme critical for DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells and bacteria, making it a target for drug design in both oncology and antimicrobial therapy .
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains of bacteria. Studies have shown that it can disrupt bacterial cell wall synthesis or inhibit essential enzymes necessary for bacterial survival.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, showcasing its potential in both antimicrobial and anticancer applications.
Anticancer Activity
Research indicates that this compound demonstrates cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Carcinoma) | 15 | |
| MDA-MB-231 (Breast Carcinoma) | 12 | |
| WI-38 (Normal Fibroblast) | >50 |
The results suggest that this compound has a selective cytotoxic effect on cancer cells while exhibiting lower toxicity towards normal cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 | |
| Escherichia coli | 8 | |
| Pseudomonas aeruginosa | 7 |
These findings highlight the compound's potential as an effective antimicrobial agent, particularly against multidrug-resistant strains.
Case Studies
- Study on Anticancer Properties : A study published in Pharmaceutical Research demonstrated that derivatives of fluorene compounds, including this compound, exhibited notable anticancer activity through the inhibition of cell proliferation pathways. The study utilized fluorescence-activated cell sorting (FACS) analysis to confirm the binding interactions with DHFR .
- Antimicrobial Efficacy Study : Another significant study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed superior activity compared to traditional antibiotics like vancomycin and gentamicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
